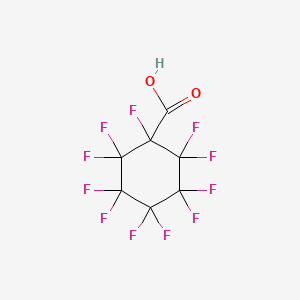

Perfluorocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Perfluorocyclohexanecarboxylic Acid Synthesis Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Perfluorocyclohexyl Moiety

Perfluorocyclohexanecarboxylic acid (PFCHA) and its derivatives represent a class of compounds with significant potential in materials science, advanced agrochemicals, and pharmaceutical development. The replacement of hydrogen with fluorine atoms on the cyclohexyl ring imparts profound changes to the molecule's physicochemical properties. These include exceptional thermal and chemical stability, high lipophilicity, low surface energy, and significant metabolic resistance. In the context of drug discovery, the carboxylic acid handle provides a versatile point for molecular elaboration or conjugation, while the perfluorinated ring acts as a unique bioisostere or a metabolically robust scaffold.[1]

This guide provides a detailed exploration of the core synthetic pathways to this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for laboratory and industrial-scale synthesis.

Pathway 1: Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination is a foundational and widely employed method for the synthesis of perfluorinated organic compounds, including PFCHA. The Simons Process, developed in the 1930s, remains a cornerstone of industrial organofluorine chemistry.[2]

Core Principle & Mechanism

The process involves the electrolysis of a solution containing the hydrocarbon precursor, typically cyclohexanecarboxylic acid or its acyl fluoride, dissolved in anhydrous hydrogen fluoride (aHF).[2] A constant current is applied across nickel electrodes, causing the systematic replacement of all carbon-hydrogen bonds with carbon-fluorine bonds at the anode. The reaction proceeds through a radical mechanism on the surface of the nickel anode, which forms a passivating layer of nickel fluoride that mediates the fluorine transfer.

The initial product of the ECF of a carboxylic acid is its corresponding acyl fluoride (perfluorocyclohexanecarbonyl fluoride). This intermediate is highly reactive and is subsequently hydrolyzed in a separate step to yield the final this compound.[3]

Reaction Scheme:

-

C₆H₁₁COF + 11 HF → C₆F₁₁COF + 11 H₂ (ECF Step)

-

C₆F₁₁COF + H₂O → C₆F₁₁COOH + HF (Hydrolysis Step)[3]

Expertise & Field-Proven Insights

The primary advantage of the Simons ECF process is its ability to achieve exhaustive fluorination in a single, albeit complex, operation. However, its implementation is non-trivial.

-

Causality of Reagent Choice : Anhydrous hydrogen fluoride serves a dual role as both the solvent and the fluorine source. Its low viscosity and ability to dissolve a range of organic precursors make it suitable, but its extreme corrosivity and toxicity necessitate specialized, corrosion-resistant electrochemical cells (typically made of Monel or nickel).

-

Yield Considerations : Yields in ECF can be variable and tend to decrease with increasing molecular complexity.[4] Common side reactions include fragmentation of the carbon skeleton and polymerization, leading to a complex mixture of byproducts and purification challenges.

-

Operational Trustworthiness : A self-validating ECF system requires precise control over current density, voltage (typically 5-6 V), temperature, and electrolyte concentration. Inadequate control can lead to charring (passivation of the anode) or incomplete fluorination. The process is run continuously, with the organic substrate fed into the cell and the fluorinated product and hydrogen gas removed.

Experimental Protocol: Simons ECF of Cyclohexanecarboxylic Acid

-

Cell Preparation : A specialized Simons ECF cell constructed of nickel or Monel, equipped with a nickel anode and cathode pack, is dried meticulously under vacuum and heat to remove all traces of water.

-

Electrolyte Charging : The cell is cooled and charged with anhydrous hydrogen fluoride (aHF) via condensation from a cylinder. Extreme caution and specialized handling equipment are mandatory.

-

Substrate Introduction : Cyclohexanecarboxylic acid is slowly and continuously fed into the aHF electrolyte to maintain a concentration of 5-10% by weight.

-

Electrolysis : A constant DC voltage (5-6 V) is applied across the electrodes. The cell temperature is maintained between 0-20 °C. Hydrogen gas evolves at the cathode and is safely vented.

-

Product Collection : The crude perfluorinated product, primarily perfluorocyclohexanecarbonyl fluoride, is collected from the cell effluent as it separates from the aHF.

-

Hydrolysis : The collected acyl fluoride is carefully added to ice-water or a dilute aqueous base. The resulting mixture is stirred until hydrolysis is complete.

-

Purification : The acidic aqueous solution is acidified (if necessary) and extracted with a suitable organic solvent (e.g., diethyl ether). The organic phase is then washed, dried, and concentrated. The final product is typically purified by distillation or recrystallization.

Visualization: ECF Workflow

Caption: Workflow for PFCHA synthesis via Electrochemical Fluorination.

Pathway 2: Oxidation of Perfluorinated Aromatic Precursors

An alternative strategic approach involves the fluorination of a more readily available aromatic precursor, followed by saturation of the aromatic ring and subsequent oxidation. The most common industrial route starts with benzoic acid or its derivatives.

Core Principle & Mechanism

This multi-step pathway leverages different fluorination and oxidation chemistries. The synthesis begins with the electrochemical fluorination of benzoic acid chloride. This step simultaneously fluorinates and saturates the aromatic ring to produce perfluorocyclohexanecarbonyl fluoride, which is then hydrolyzed as in Pathway 1.[5]

A related, though less direct, method involves the oxidation of a pre-formed perfluorinated cyclic compound. For instance, the oxidation of fluorinated cyclohexanes can lead to ring-opening and the formation of dicarboxylic acids.[6] However, for the synthesis of PFCHA itself, the ECF of an aromatic precursor is more direct.

Expertise & Field-Proven Insights

-

Strategic Advantage : This method can be advantageous due to the low cost and high availability of aromatic starting materials like benzoic acid. While it still relies on ECF, the process parameters for aromatic compounds are well-established.

-

Control of Selectivity : The key challenge is managing the reaction to favor the desired perfluorocyclohexane derivative over other products. The conditions of the ECF process are critical to achieving full saturation of the aromatic ring without significant fragmentation.

-

Alternative Fluorinating Agents : For related transformations, high-valency metal fluorides like cobalt trifluoride (CoF₃) can be used to fluorinate and saturate aromatic rings, though this often results in a mixture of products and is less common for direct synthesis of the carboxylic acid.[5]

Experimental Protocol: ECF of Benzoic Acid Chloride

-

ECF Step : The protocol closely follows the Simons ECF process described in Pathway 1, but the starting material fed into the anhydrous hydrogen fluoride electrolyte is benzoic acid chloride.

-

Process Control : The electrolysis is run under conditions optimized to promote both perfluorination and hydrogenation (saturation) of the aromatic ring.

-

Product Isolation : The primary product, perfluorocyclohexanecarbonyl fluoride, is isolated from the cell effluent.

-

Hydrolysis & Purification : The acyl fluoride is hydrolyzed and purified as described previously to yield this compound.

Visualization: Aromatic Precursor Pathway

Caption: Synthesis of PFCHA from an aromatic precursor via ECF.

Data Summary: Comparison of Synthesis Pathways

| Feature | Pathway 1: ECF of Cyclohexanecarboxylic Acid | Pathway 2: ECF of Benzoic Acid Chloride |

| Starting Material | Cyclohexanecarboxylic Acid | Benzoic Acid Chloride |

| Key Reagents | Anhydrous Hydrogen Fluoride (aHF), H₂O | Anhydrous Hydrogen Fluoride (aHF), H₂O |

| Core Technology | Simons Electrochemical Fluorination | Simons Electrochemical Fluorination |

| Typical Yields | Variable, can be low to moderate (e.g., 20-40%)[4] | Variable, often low (e.g., <20%)[5] |

| Advantages | More direct route from the corresponding hydrocarbon | Utilizes inexpensive, widely available aromatic feedstock |

| Disadvantages | Requires handling of highly hazardous aHF; potential for low yields and byproducts; specialized equipment needed | Also requires aHF and specialized equipment; reaction is more complex, involving both fluorination and ring saturation; yields can be lower |

Applications and Scientific Context

The synthesis of PFCHA is not merely an academic exercise; it provides access to a building block with compelling properties for advanced applications:

-

Drug Development : The carboxyl group is a key pharmacophore and a point for creating prodrugs to enhance bioavailability.[1] The metabolic stability conferred by the perfluorinated ring is highly desirable for increasing a drug's half-life.

-

Advanced Materials : As with other perfluorinated carboxylic acids, PFCHA can be used to synthesize specialty surfactants, emulsifiers for fluoropolymer production, and monomers for heat-resistant and chemically inert polymers.[3][5]

-

Research Tool : In bioconjugation chemistry, it can be used as a stable, lipophilic linker molecule after activation of the carboxyl group.[7]

Safety, Toxicity, and Environmental Considerations

Researchers working with perfluorinated compounds must be acutely aware of their environmental persistence and potential toxicity. Long-chain perfluorocarboxylic acids (PFCAs) are recognized as persistent organic pollutants (POPs) that bioaccumulate.[3][8]

-

Persistence : The carbon-fluorine bond is exceptionally strong, making compounds like PFCHA highly resistant to environmental and biological degradation.[8]

-

Toxicity : While specific toxicity data for PFCHA is limited, long-chain PFCAs as a class are associated with adverse health effects, including hepatotoxicity, immunotoxicity, and developmental toxicity.[8][9] Studies have shown that for linear PFCAs, toxicity can increase with chain length.[10]

-

Handling : Beyond the hazards of aHF, appropriate personal protective equipment should be used when handling any perfluorinated compound to minimize exposure. All waste must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

This guide provides the foundational knowledge for the synthesis of this compound. The choice of synthetic route will ultimately depend on the available starting materials, scale of production, and the capabilities of the laboratory. A thorough understanding of both the chemical principles and the significant safety considerations is paramount for successful and responsible research in this area.

References

- Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine notes.

- Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine notes.

- Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia.

- Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine notes.

- Altarawneh, M., & Dlugogorski, B. Z. (2022). Formation of perfluorocarboxylic acids (PFCAs) from thermolysis of Teflon model compound. Environmental Science and Pollution Research International.

- Method of producing acyl fluoride of perfluorocyclohexane carboxylic acid. (n.d.). Google Patents.

- Electrochemical fluorination. (n.d.). Wikipedia.

- Kelly, B. C., et al. (2022). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. MDPI.

- Environmental and toxicity effects of perfluoroalkylated substances. (2004). PubMed.

- Toxicity of perfluorinated carboxylic acids for aquatic organisms. (n.d.). PMC - NIH.

- POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds. (n.d.). Stockholm Convention.

- US9340884B2 - Process for the electrochemical fluorination of organic compounds. (n.d.). Google Patents.

- Fluorinated Carboxylic Acids. (n.d.). CaRLa.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate.

- Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. carla-hd.de [carla-hd.de]

- 5. RU2489522C1 - Method of producing acyl fluoride of perfluorocyclohexane carboxylic acid - Google Patents [patents.google.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pops.int [pops.int]

- 9. mdpi.com [mdpi.com]

- 10. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of Perfluorocyclohexanecarboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of Perfluorocyclohexanecarboxylic Acid (PFHxCA)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (PFHxCA), a member of the expansive per- and polyfluoroalkyl substances (PFAS) family, is an emerging compound of significant scientific and regulatory interest. Characterized by a saturated six-carbon ring structure fully substituted with fluorine atoms and a single carboxylic acid functional group, PFHxCA exhibits the exceptional chemical stability inherent to perfluorinated compounds. This guide provides a detailed examination of the core physicochemical properties of PFHxCA, offering insights into the experimental and computational methodologies used for their determination and discussing the profound implications of these properties on its environmental fate, transport, and analytical characterization. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep technical understanding of this molecule.

Core Physicochemical Profile of PFHxCA

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in both biological and environmental systems. For PFHxCA, many of these properties are challenging to determine experimentally due to its unique chemical nature. The data presented below combines experimentally derived values for similar compounds and computationally predicted values, which are increasingly reliable for PFAS compounds where empirical data is scarce.[1]

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value / Predicted Value | Source |

| Chemical Formula | C₇HF₁₁O₂ | [2][3][4] |

| Molecular Weight | 326.06 g/mol | [2][3][4] |

| CAS Number | 374-88-9 | [2][4] |

| Boiling Point | 168-170 °C | [2][3][5] |

| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [2][3][5] |

| pKa (Predicted) | -4.82 ± 0.50 | [2][5] |

In-Depth Analysis of Key Physicochemical Parameters

The unique properties of PFAS, such as PFHxCA, often defy conventional chemical intuition. The strong electron-withdrawing effect of the fluorine atoms profoundly influences the molecule's behavior.

Acidity and Environmental Speciation (pKa)

The acid dissociation constant (pKa) is arguably the most critical parameter governing the environmental fate of PFHxCA.

-

Causality and Significance : The predicted pKa of PFHxCA is exceptionally low, at approximately -4.82.[2][5] This extreme acidity is a direct consequence of the inductive effect of the numerous electronegative fluorine atoms, which stabilize the carboxylate anion. A low pKa value signifies that PFHxCA will exist almost exclusively in its deprotonated, anionic form (Perfluorocyclohexanecarboxylate) under all relevant environmental and physiological pH conditions (typically pH 5 to 9).[6][7][8] This speciation is critical as the anionic form is highly water-soluble and does not readily volatilize from aqueous environments.[6][8]

-

Experimental Challenges : Experimentally determining the pKa of such strong acids is notoriously difficult.[1] Traditional methods like potentiometric titration are often inadequate for compounds with pKa values below 1 or 2. Therefore, the PFAS research community heavily relies on computational models like the COnductor-like Screening Model for Realistic Solvents (COSMO-RS) to generate reliable predictions.[1]

Partitioning Behavior and Bioaccumulation Potential (LogP)

The octanol-water partition coefficient (LogP or LogKow) is a key indicator of a chemical's hydrophobicity and its potential to bioaccumulate in fatty tissues.

-

Causality and Significance : PFHxCA, like other perfluorinated carboxylic acids (PFCAs), is amphiphilic.[9][10] It possesses a hydrophobic and lipophobic perfluorinated cyclic tail and a hydrophilic carboxylate head group.[9][10] This dual nature complicates simple partitioning predictions. While the fluorinated tail suggests a tendency to partition into non-aqueous phases, the permanently charged hydrophilic head enhances its affinity for water. This amphiphilic character drives its tendency to accumulate at interfaces, such as cell membranes, which is a key factor in its biological activity and distribution.

-

Methodological Considerations : Standard shake-flask or HPLC methods for LogP determination can yield misleading results for surface-active compounds like PFCAs. The tendency of these molecules to accumulate at the octanol-water interface can interfere with accurate concentration measurements in either phase. Computational methods are often employed to navigate these experimental challenges.[1]

Water Solubility and Environmental Mobility

The extent to which a compound dissolves in water dictates its mobility in aquatic systems.

Volatility and Atmospheric Transport

Vapor pressure is a measure of a substance's tendency to evaporate and is crucial for assessing its potential for atmospheric transport.

-

Causality and Significance : The ionic nature of PFHxCA in the environment means its effective vapor pressure is negligible. Volatilization from moist soil or water surfaces is not considered a significant environmental fate process.[6][7] This contrasts with some of its neutral precursor compounds, such as fluorotelomer alcohols, which can undergo long-range atmospheric transport before degrading into persistent PFCAs like PFHxCA.[9]

Methodologies for Physicochemical Characterization

The accurate determination of physicochemical properties for PFCAs requires specialized and validated protocols. The following sections describe the principles behind these experimental workflows.

Protocol: Potentiometric Titration for pKa Determination

This method, while challenging for strong acids, involves titrating the acid with a strong base and monitoring the pH change.

Step-by-Step Methodology:

-

Preparation : A precise concentration of PFHxCA is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Calibration : The pH electrode is calibrated using standard buffers.

-

Titration : A standardized solution of a strong base (e.g., NaOH) is added incrementally to the PFHxCA solution.

-

Data Acquisition : The pH of the solution is recorded after each addition of titrant.

-

Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For very strong acids, specialized software and extrapolation techniques are required to estimate the pKa.

Sources

- 1. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 374-88-9 [amp.chemicalbook.com]

- 3. 374-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7HF11O2 | CID 2776041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 374-88-9 [amp.chemicalbook.com]

- 6. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of Perfluorocyclohexanecarboxylic Acid (PFHxCA)

Foreword for the Research and Development Community

Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic chemicals of significant environmental concern due to their extreme persistence. Among these, Perfluorocyclohexanecarboxylic acid (PFHxCA), with its unique cyclic structure, presents a complex challenge in understanding its environmental behavior. This technical guide is designed for researchers, environmental scientists, and drug development professionals to provide a comprehensive overview of the current scientific understanding of the environmental fate and transport of PFHxCA. We will delve into its physicochemical properties, environmental persistence, mobility in various environmental compartments, and potential for bioaccumulation. This document aims to be a vital resource by not only summarizing existing knowledge but also by clearly identifying knowledge gaps, thereby guiding future research in this critical area.

Physicochemical Properties of this compound (PFHxCA)

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For PFHxCA (C7HF11O2), a perfluorinated carboxylic acid with a cyclohexyl backbone, these properties dictate its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of this compound (PFHxCA)

| Property | Value | Source |

| Molecular Formula | C7HF11O2 | [1] |

| Molecular Weight | 326.06 g/mol | [1] |

| Boiling Point | 168-170°C (Predicted) | [2] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | -4.82 ± 0.50 (Predicted) | [2] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available |

Expert Insights: The predicted low pKa value suggests that PFHxCA will exist predominantly in its anionic carboxylate form under typical environmental pH conditions (pH 4-9)[3][4]. This anionic nature is a critical determinant of its environmental fate, influencing its mobility in water and its interaction with charged surfaces in soil and sediment. The lack of experimentally determined values for key parameters such as water solubility, vapor pressure, and log Kow for PFHxCA is a significant data gap. While predictions offer some guidance, experimental data is crucial for accurate environmental risk assessment and modeling. For other perfluoroalkyl carboxylic acids (PFCAs), vapor pressures are known to decrease with increasing chain length[1].

Environmental Persistence and Degradation Pathways

A defining characteristic of PFAS, including PFHxCA, is their exceptional persistence in the environment[5][6]. The strength of the carbon-fluorine (C-F) bond makes these compounds highly resistant to degradation.

Biotic Degradation

Current scientific consensus indicates that perfluoroalkyl acids (PFAAs), the class to which PFHxCA belongs, are highly resistant to microbial degradation under both aerobic and anaerobic conditions[7][8]. The fully fluorinated alkyl structure lacks the C-H bonds that are typically the initial sites of attack for microbial enzymes[7]. While some studies have shown limited transformation of certain polyfluorinated precursors to PFAAs, there is no significant evidence to suggest that PFHxCA undergoes substantial biotic degradation in the environment.

Abiotic Degradation

Abiotic degradation pathways are also generally ineffective for PFAAs under typical environmental conditions.

-

Hydrolysis: The C-F bond is not susceptible to hydrolysis under environmentally relevant conditions[9][10].

-

Photodegradation: Direct photolysis of PFAAs is not a significant degradation pathway. However, some studies have explored advanced oxidation and reduction processes for PFAS degradation. For instance, photocatalytic degradation of some PFCAs has been observed in the presence of titanium dioxide under UV irradiation[11][12]. Similarly, photo-reductive defluorination has been demonstrated for PFOA in the presence of mediators like potassium iodide, which generates hydrated electrons[13][14][15][16]. The applicability and efficiency of these advanced degradation techniques for PFHxCA in natural environmental systems remain an area for further investigation.

Expert Insights: The extreme persistence of PFHxCA means that once released into the environment, it is likely to remain for extended periods, leading to long-term exposure risks. The primary mechanism for its removal from a specific environmental compartment is not degradation, but rather transport to other locations.

Environmental Transport Mechanisms

Due to its persistence and likely high water solubility (a common trait for short-chain PFCAs), PFHxCA is expected to be mobile in the environment. Its transport is governed by its partitioning behavior in different environmental media.

Atmospheric Transport

While PFHxCA itself is not expected to be highly volatile, long-range atmospheric transport is a significant pathway for the global distribution of many PFAS[17]. This often occurs through the transport of more volatile precursor compounds which can then be oxidized in the atmosphere to form persistent PFAAs. The potential for PFHxCA to be formed from atmospheric degradation of volatile precursors is an important consideration for its presence in remote environments.

Transport in Water

Given its anionic nature and expected water solubility, PFHxCA is anticipated to be highly mobile in aquatic systems, including groundwater and surface water[1][18][19][20][21]. Its movement will largely follow the flow of water.

Transport in Soil and Sediment

The mobility of PFHxCA in the subsurface is controlled by its sorption to soil and sediment particles. The primary mechanisms governing the sorption of PFAAs include:

-

Hydrophobic Interactions: The perfluorinated alkyl chain can partition into the organic carbon fraction of soil and sediment[22][23][24].

-

Electrostatic Interactions: As an anion, PFHxCA can interact with positively charged sites on mineral surfaces, such as iron and aluminum oxides, particularly at lower pH values[22][25].

The soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify this partitioning. The relationship is described as:

Koc = (Kd / foc)

where foc is the fraction of organic carbon in the soil.

Expert Insights: The cyclic structure of PFHxCA may influence its sorption behavior compared to linear PFCAs of similar carbon number. It is plausible that the more compact structure could lead to different partitioning into organic matter and interactions with mineral surfaces. The lack of specific Kd and Koc values for PFHxCA is a critical data gap that hinders accurate modeling of its subsurface transport.

Bioaccumulation and Biomonitoring

The potential for PFHxCA to accumulate in living organisms is a key aspect of its environmental risk profile.

Bioaccumulation in Aquatic Organisms

For PFCAs, bioaccumulation potential is generally observed to increase with the length of the perfluoroalkyl chain[26][27]. Short-chain PFCAs, a category where PFHxCA might fall, are generally considered to have lower bioaccumulation potential in aquatic organisms compared to their long-chain counterparts like PFOA and PFOS[8][11][26][28]. However, the unique cyclic structure of PFHxCA could influence its bioaccumulation in ways that are not fully understood.

Biomonitoring in Wildlife and Humans

PFAS are frequently detected in the blood serum of wildlife and humans globally[17][29][30][31]. While data for PFOS and PFOA are extensive, specific monitoring data for PFHxCA are less common. Human exposure pathways can include consumption of contaminated drinking water and food, as well as inhalation and dermal contact with PFAS-containing products[30]. The biological half-life of PFCAs in humans tends to increase with chain length, with shorter-chain compounds generally being eliminated more rapidly[2].

Expert Insights: While PFHxCA may have a lower bioaccumulation potential than long-chain PFCAs, its high persistence means that even low-level continuous exposure could lead to detectable body burdens over time. More targeted biomonitoring studies are needed to understand the extent of human and wildlife exposure to PFHxCA.

Experimental Protocols for Environmental Fate Assessment

To address the data gaps for PFHxCA, standardized experimental protocols are essential.

Protocol for Determining Soil-Water Partitioning Coefficient (Kd)

This protocol is based on the batch equilibrium method, a widely accepted approach for assessing the sorption of chemicals to soil.

Diagram 1: Experimental Workflow for Determining Soil-Water Partitioning Coefficient (Kd)

Caption: Workflow for determining the soil-water partitioning coefficient (Kd) using a batch equilibrium method.

Step-by-Step Methodology:

-

Soil Preparation:

-

Collect representative soil samples.

-

Air-dry the soil at room temperature and sieve through a 2-mm mesh to remove large debris.

-

Characterize the soil for properties such as pH, organic carbon content, and texture.

-

-

Solution Preparation:

-

Prepare a background electrolyte solution, typically 0.01 M CaCl2, to maintain a constant ionic strength.

-

Prepare a stock solution of PFHxCA in a suitable solvent (e.g., methanol).

-

Spike the background electrolyte solution with the PFHxCA stock solution to achieve the desired initial concentration. The methanol concentration should be kept low (<0.1%) to avoid co-solvent effects.

-

-

Batch Equilibrium:

-

Add a known mass of the prepared soil to a series of centrifuge tubes.

-

Add a known volume of the PFHxCA-spiked solution to each tube. Include control tubes without soil to check for sorption to the container walls.

-

Securely cap the tubes and place them on a shaker to equilibrate for a predetermined time (e.g., 24-48 hours), which should be established through a preliminary kinetics experiment.

-

-

Phase Separation:

-

After equilibration, separate the solid and aqueous phases by centrifugation at a high speed.

-

-

Analysis:

-

Calculation:

-

Calculate the sorbed concentration (Cs) by mass balance: Cs = (Cinitial - Cw) * (V/M), where Cinitial is the initial aqueous concentration, V is the volume of the solution, and M is the mass of the soil.

-

Calculate the soil-water partitioning coefficient (Kd) as: Kd = Cs / Cw.

-

Analytical Quantification of PFHxCA in Environmental Matrices

The accurate quantification of PFHxCA in complex environmental samples requires robust analytical methods.

Diagram 2: Analytical Workflow for PFHxCA Quantification

Caption: General analytical workflow for the quantification of PFHxCA in environmental samples using LC-MS/MS.

Key Methodological Considerations:

-

Sample Collection: Use polypropylene or high-density polyethylene containers to minimize analyte loss due to sorption.

-

Extraction:

-

Water Samples: Solid Phase Extraction (SPE) is a common and effective technique for concentrating PFHxCA from water samples.

-

Solid Samples (Soil, Sediment): Solvent extraction, often with methanol or a mixture of methanol and a weak base, is typically used.

-

-

Instrumental Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and selective detection of PFAS, including PFHxCA[35]. EPA Method 1633 provides a validated procedure for the analysis of 40 PFAS compounds in various matrices[3][32][33][34].

-

Quantification: The use of isotopically labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in extraction recovery.

Future Research Directions and Knowledge Gaps

This guide highlights several critical areas where further research is needed to fully understand the environmental fate and transport of PFHxCA:

-

Experimental Physicochemical Properties: There is an urgent need for experimentally determined values for water solubility, vapor pressure, Henry's Law constant, and octanol-water partition coefficient for PFHxCA. These data are fundamental for developing accurate environmental fate models.

-

Sorption Behavior: Studies investigating the sorption of PFHxCA to a variety of soil and sediment types with varying organic carbon content and mineralogy are needed. The influence of its cyclic structure on sorption mechanisms should be a key focus.

-

Degradation Studies: While PFAAs are known for their persistence, further research into potential biotic and abiotic degradation pathways for PFHxCA under specific environmental conditions (e.g., in the presence of specific microbial communities or under advanced oxidation/reduction conditions) is warranted.

-

Environmental Monitoring: More widespread and targeted environmental monitoring of PFHxCA in various environmental compartments (air, water, soil, biota) is necessary to understand its occurrence, distribution, and background levels.

-

Bioaccumulation Studies: Species-specific bioaccumulation studies for PFHxCA are needed to accurately assess its potential to enter and move through food webs.

Conclusion

This compound (PFHxCA) is a persistent environmental contaminant with the potential for widespread distribution. Its environmental fate is characterized by high mobility in aquatic systems and strong resistance to degradation. While our understanding of the general behavior of PFCAs provides a framework for assessing PFHxCA, the significant data gaps regarding its specific physicochemical properties and environmental interactions underscore the need for focused research. This technical guide serves as a foundational resource for the scientific community to advance our knowledge and develop effective strategies for managing the environmental risks associated with this emerging contaminant.

References

-

U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link]

-

U.S. Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research. [Link]

-

Interstate Technology and Regulatory Council (ITRC). (2022). PFAS Technical and Regulatory Guidance Document. [Link]

-

Agilent Technologies. (n.d.). US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. [Link]

-

H2O Global News. (2021). EPA Announces First Validated Laboratory Method to Test for PFAS in Wastewater, Surface Water, Groundwater, Soils. [Link]

-

Ng, C. A., & Hungerbühler, K. (2014). Historical human exposure to perfluoroalkyl acids in the United States and Australia reconstructed from biomonitoring data using population-based pharmacokinetic modelling. Environment international, 68, 1-9. [Link]

-

Li, Y., et al. (2022). Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. Environmental Science & Technology, 56(8), 5060-5070. [Link]

-

Kwiatkowski, C. F., et al. (2020). The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. Environmental Science & Technology Letters, 7(3), 147-150. [Link]

-

Pan, G., et al. (2014). Comparison of the sorption behaviors and mechanisms of perfluorosulfonates and perfluorocarboxylic acids on three kinds of clay minerals. Chemosphere, 114, 51-58. [Link]

-

Cousins, I. T., et al. (2020). From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-as. Frontiers in Environmental Science, 8, 596395. [Link]

-

Cousins, I. T., et al. (2020). Per- and polyfluoroalkyl substances in the environment. Science, 368(6498), eaax9028. [Link]

-

U.S. Geological Survey. (2021). Occurrence of per- and polyfluoroalkyl substances and inorganic analytes in groundwater and surface water used as sources for public water supply in West Virginia. [Link]

-

Li, Y., et al. (2023). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. Environmental Science and Pollution Research, 30(46), 101689-101705. [Link]

-

U.S. Environmental Protection Agency. (2021). National PFAS Testing Strategy. [Link]

-

Na, J., et al. (2014). Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea. Chemosphere, 114, 22-29. [Link]

-

Tratnyek, P. G., & Bentel, M. J. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International journal of molecular sciences, 20(19), 4765. [Link]

-

Martin, J. W., et al. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. International journal of molecular sciences, 22(11), 5945. [Link]

-

Pan, G., et al. (2014). Comparison of the sorption behaviors and mechanisms of perfluorosulfonates and perfluorocarboxylic acids on three kinds of clay minerals. Chemosphere, 114, 51-58. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Per and poly-fluorinated chemicals (PFAS). [Link]

-

Wang, Z., et al. (2021). A New OECD Definition for Per- and Polyfluoroalkyl Substances. Environmental Science & Technology, 55(23), 15575-15578. [Link]

-

Strawn, D. G. (2018). Sorption Mechanisms of Chemicals in Soils. Soil Systems, 2(4), 63. [Link]

-

Sunderland, E. M., et al. (2019). PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding. Environmental toxicology and chemistry, 38(4), 657-681. [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]

-

Hori, H., et al. (2007). Light-induced degradation of perfluorocarboxylic acids in the presence of titanium dioxide. Chemosphere, 66(11), 2130-2136. [Link]

-

Gobas, F. A., et al. (2022). Bioaccumulation of per- and polyfluoroalkyl substances by freshwater benthic macroinvertebrates: Impact of species and sediment organic carbon content. Environmental Toxicology and Chemistry, 41(11), 2739-2751. [Link]

-

Chen, M., et al. (2010). Photo-reductive defluorination of perfluorooctanoic acid in water. Water research, 44(9), 2989-2995. [Link]

-

Anderson, R. H., et al. (2019). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 38(10), 2029-2051. [Link]

-

Divine, C., et al. (2023). PFAS Requiring A Renewed Focus on Groundwater‐Surface Water Interactions. Groundwater Monitoring & Remediation, 43(1), 14-31. [Link]

-

So, M. K., et al. (2007). Contamination, bioaccumulation and toxic effects of perfluorinated chemicals (PFCs) in the water environment: a review paper. Marine Pollution Bulletin, 55(1-6), 168-176. [Link]

-

Bentel, M. J., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International journal of molecular sciences, 21(19), 7335. [Link]

-

Organisation for Economic Co-operation and Development. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental pollution (Barking, Essex : 1987), 242(Pt B), 1643-1650. [Link]

-

Lau, C., et al. (2007). Perfluoroalkyl acids: a review of monitoring and toxicological findings. Toxicological sciences, 99(2), 366-394. [Link]

-

Gagliano, E., et al. (2021). Reductive degradation of perfluorooctanoic acid in complex water matrices by using the UV/sulfite process. Water Research, 203, 117540. [Link]

-

Strawn, D. G. (2018). Sorption Mechanisms of Chemicals in Soils. Soil Systems, 2(4), 63. [Link]

-

Weber, A. K., et al. (2021). Surface-water/groundwater boundaries affect seasonal PFAS concentrations and PFAA precursor transformations. Environmental Science: Processes & Impacts, 23(12), 1917-1928. [Link]

-

Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Publication Index. [Link]

-

Brusseau, M. L. (2020). Global Distributions, Source-Type Dependencies, and Concentration Ranges of Per- and Polyfluoroalkyl Substances in Groundwater. Water, 12(7), 1934. [Link]

-

CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

-

Zhang, P., et al. (2021). Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions. Frontiers in Chemistry, 9, 676868. [Link]

-

Khan Academy. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. [Link]

Sources

- 1. Surface-water/groundwater boundaries affect seasonal PFAS concentrations and PFAA precursor transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomonitoring of perfluoroalkyl acids in human urine and estimates of biological half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Contamination, bioaccumulation and toxic effects of perfluorinated chemicals (PFCs) in the water environment: a review paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions [frontiersin.org]

- 13. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photo-reductive defluorination of perfluorooctanoic acid in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 17. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Global Distributions, Source-Type Dependencies, and Concentration Ranges of Per- and Polyfluoroalkyl Substances in Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of the sorption behaviors and mechanisms of perfluorosulfonates and perfluorocarboxylic acids on three kinds of clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Historical human exposure to perfluoroalkyl acids in the United States and Australia reconstructed from biomonitoring data using population-based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 31. [PDF] Perfluoroalkyl acids: a review of monitoring and toxicological findings. | Semantic Scholar [semanticscholar.org]

- 32. useforesight.io [useforesight.io]

- 33. agilent.com [agilent.com]

- 34. h2oglobalnews.com [h2oglobalnews.com]

- 35. epa.gov [epa.gov]

The Biodegradation of Perfluorocyclohexanecarboxylic Acid: A Technical Guide for Researchers

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic compounds of significant environmental concern due to their extreme persistence and potential toxicity.[1][2] Among these "forever chemicals," perfluorocyclohexanecarboxylic acid (PFHxCA) presents a unique challenge due to its cyclic structure. While extensive research has focused on the biodegradation of linear-chain PFAS such as PFOA and PFOS, the biological fate of cyclic analogs like PFHxCA remains largely unexplored. This technical guide provides an in-depth analysis of the potential for PFHxCA biodegradation, drawing upon the current understanding of PFAS biochemistry and microbial degradation pathways. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate and advance the bioremediation of this recalcitrant compound.

The Challenge of Perfluorinated Compounds: A Legacy of Persistence

The defining characteristic of PFAS is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[3][4] This bond imparts exceptional thermal and chemical stability, which has been exploited in numerous industrial and commercial applications.[5] However, this stability is also the root of their environmental persistence. Most perfluorinated compounds are highly resistant to natural degradation processes, leading to their widespread accumulation in the environment and in biological systems.[1]

The biodegradation of PFAS is further complicated by the toxicity of the fluoride ion, a potential byproduct of defluorination.[6] Microorganisms that might otherwise be capable of cleaving the C-F bond must also possess mechanisms to tolerate or detoxify fluoride.

This compound (PFHxCA): A Structurally Unique Contaminant

PFHxCA (C₆F₁₁COOH) is a perfluorinated carboxylic acid with a six-carbon cyclic backbone. This cyclic structure distinguishes it from its linear counterparts and may influence its environmental behavior and susceptibility to microbial attack. The rigid, fully fluorinated cyclohexane ring presents a sterically hindered structure that may be less accessible to microbial enzymes compared to the more flexible linear alkyl chains of compounds like PFOA.

Hypothesized Biodegradation Pathways for PFHxCA

Given the scarcity of direct research on PFHxCA biodegradation, we must extrapolate from the known degradation mechanisms of linear PFCAs. The initial enzymatic attack is the critical and most challenging step.

Initial Enzymatic Attack: Overcoming the C-F Bond

Several classes of enzymes have been implicated in the initial stages of PFAS degradation, primarily through oxidative or reductive mechanisms.

-

Oxidative Degradation: Cytochrome P450 monooxygenases (CYP450) and laccases are two enzyme families that have shown potential in initiating the degradation of some PFAS.[7][8][9] For linear PFOA, a proposed mechanism involves an initial decarboxylation to form a perfluoroheptyl radical, which can then undergo further reactions.[7] A similar decarboxylation of PFHxCA would yield a perfluorocyclohexyl radical.

-

Reductive Defluorination: Under anaerobic conditions, reductive defluorination is a thermodynamically favorable process.[2] This pathway involves the replacement of a fluorine atom with a hydrogen atom, which can make the molecule more susceptible to subsequent degradation. While demonstrated for some polyfluorinated compounds, its efficacy for perfluorinated compounds like PFHxCA is yet to be established.

Postulated Degradation Pathway of PFHxCA

A plausible, yet hypothetical, biodegradation pathway for PFHxCA could proceed through the following stages:

-

Decarboxylation: An initial enzymatic decarboxylation, potentially mediated by a P450-type enzyme or a laccase-mediator system, would remove the carboxyl group, forming perfluorocyclohexane.

-

Ring Opening: The subsequent and most challenging step would be the cleavage of the highly stable perfluorinated cyclohexane ring. This would likely require a highly specialized enzymatic system.

-

Chain Shortening and Defluorination: Once the ring is opened, the resulting linear perfluorinated chain could theoretically be degraded through a process analogous to the beta-oxidation of fatty acids, with sequential removal of C₂F₄ units.[10]

The following diagram illustrates this hypothesized pathway.

Caption: Hypothesized biodegradation pathway for PFHxCA.

Experimental Design for Investigating PFHxCA Biodegradation

A systematic approach is required to investigate the biodegradation of PFHxCA. The following experimental workflow provides a robust framework for such studies.[11][12]

Microcosm Studies

Microcosm studies are the first step to assess the potential for biodegradation in a given environmental matrix (e.g., soil, sediment, activated sludge).

Protocol 1: Aerobic Microcosm Setup

-

Sample Collection: Collect samples from a PFAS-contaminated site or a relevant environment (e.g., wastewater treatment plant).

-

Microcosm Preparation: In sterile containers, combine a known amount of the environmental matrix with a defined mineral salts medium.

-

Spiking: Spike the microcosms with a known concentration of PFHxCA.

-

Incubation: Incubate the microcosms under aerobic conditions (e.g., shaking incubator at 25-30°C) for an extended period (weeks to months).

-

Controls: Include sterile controls (e.g., autoclaved matrix) to account for abiotic degradation and sorption controls to assess non-biological removal.

-

Sampling: Periodically collect samples for chemical analysis.

Enrichment and Isolation of Degrading Microorganisms

If degradation is observed in microcosm studies, the next step is to enrich and isolate the microorganisms responsible.

Protocol 2: Enrichment Culture

-

Inoculation: Inoculate fresh mineral salts medium containing PFHxCA as the sole carbon source with a small amount of the active microcosm.

-

Serial Transfer: Serially transfer the culture to fresh medium to enrich for PFHxCA-degrading microorganisms.

-

Isolation: Plate the enriched culture onto solid media to obtain pure colonies.

Pure Culture Degradation Studies

Once pure cultures are isolated, their ability to degrade PFHxCA can be confirmed.

Protocol 3: Pure Culture Degradation Assay

-

Inoculation: Inoculate a defined liquid medium containing PFHxCA with the isolated microbial strain.

-

Incubation: Incubate under optimal growth conditions for the isolate.

-

Analysis: Monitor the disappearance of PFHxCA and the appearance of potential metabolites over time.

The following diagram outlines the experimental workflow for studying PFHxCA biodegradation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pfasproject.com [pfasproject.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.au.dk [pure.au.dk]

- 10. researchgate.net [researchgate.net]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Perfluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorocyclohexanecarboxylic acid (PFCHA) stands as a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its unique structural and electronic properties, imparted by the exhaustive fluorination of the cyclohexyl ring, offer a compelling scaffold for the design of novel therapeutics and advanced materials. This guide provides a comprehensive exploration of the molecular architecture of PFCHA, delving into the nuances of its covalent and non-covalent interactions. We will examine the profound influence of fluorine's electronegativity on bond strengths, lengths, and angles, and the resulting impact on the acidity of the carboxylic acid moiety. Furthermore, this document will detail the synthetic pathways to PFCHA, its key physicochemical properties, and its emerging applications in the field of drug development, offering field-proven insights for its strategic deployment in molecular design.

Molecular Structure and Bonding: A Tale of Two Moieties

This compound, with the chemical formula C₇HF₁₁O₂, presents a fascinating case study in molecular design, where the starkly different electronic natures of a perfluorinated aliphatic ring and a carboxylic acid group are brought into direct juxtaposition.[1][2] The IUPAC name, 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid, precisely describes this arrangement.[1]

The structure is characterized by a cyclohexane chair conformation, where every hydrogen atom, save for the one on the carboxyl-bearing carbon, is replaced by a fluorine atom. This extensive fluorination dramatically alters the electronic landscape of the cyclohexane ring, transforming it from a lipophilic, electron-donating group into a highly electronegative, electron-withdrawing, and lipophobic entity.

The Perfluorinated Cyclohexyl Cage: A Fortress of Stability

The perfluorocyclohexyl group is a remarkably robust and sterically demanding scaffold. Its stability is a direct consequence of the exceptional strength of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates a highly polarized C-F bond, resulting in one of the strongest single bonds in organic chemistry. This inherent strength renders the perfluorinated ring resistant to chemical and thermal degradation.

The introduction of multiple fluorine atoms also leads to significant steric crowding. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to a more sterically hindered ring. This steric bulk can play a crucial role in molecular recognition and binding by influencing the accessible conformations of the molecule.

The Carboxylic Acid Functionality: A Locus of Interaction

The carboxylic acid group (-COOH) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual nature is central to its role in biological systems and its utility in drug design, as it can engage in a variety of interactions with biological targets such as proteins and enzymes.

The Interplay of Structure and Bonding: An Inductive Masterclass

The defining feature of this compound's electronic structure is the powerful inductive effect exerted by the perfluorinated ring on the carboxylic acid. Fluorine, being the most electronegative element, strongly withdraws electron density through the sigma bonds of the cyclohexane framework. This electron-withdrawing effect propagates to the carboxylic acid group, with several key consequences:

-

Increased Acidity (Lower pKa): The electron-withdrawing perfluorocyclohexyl group stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. By pulling electron density away from the negatively charged carboxylate, the charge is dispersed and stabilized. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value compared to its non-fluorinated counterpart, cyclohexanecarboxylic acid.

-

Altered Bond Polarities: The C-C bonds within the perfluorinated ring are also polarized due to the influence of the attached fluorine atoms. This alters the electrostatic potential surface of the molecule, creating regions of positive and negative charge that can influence intermolecular interactions.

Below is a diagram illustrating the key structural features and the inductive effect within this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The primary industrial method for the synthesis of perfluorinated organic compounds, including this compound, is electrochemical fluorination (ECF) , also known as the Simons process.[3][4][5][6] This method involves the electrolysis of a solution of the corresponding hydrocarbon precursor in anhydrous hydrogen fluoride.

The Simons Electrochemical Fluorination Process

The overall transformation for the synthesis of this compound via the Simons process is as follows:

C₆H₁₁COOH + 11 HF → C₆F₁₁COF + 11 H₂

The resulting acid fluoride is then hydrolyzed to yield the carboxylic acid:

C₆F₁₁COF + H₂O → C₆F₁₁COOH + HF

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the Simons process for the laboratory-scale synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous hydrogen fluoride (aHF)

-

Nickel anodes and cathodes

-

Electrochemical cell designed for use with aHF

-

Low-temperature cooling system

-

Scrubbing system for HF and H₂ off-gases

Procedure:

-

Cell Preparation: The electrochemical cell is thoroughly dried and assembled with nickel electrodes.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cooled electrochemical cell. Cyclohexanecarboxylic acid is then carefully dissolved in the liquid aHF to a concentration of 5-10% by weight.

-

Electrolysis: A constant current is applied across the electrodes. The cell voltage is typically maintained between 5 and 6 volts. The temperature of the cell is kept low (typically 0-10 °C) to minimize side reactions and manage the exothermic nature of the process. The electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.

-

Product Recovery: After electrolysis, the volatile products, including the perfluorocyclohexanecarbonyl fluoride and excess HF, are distilled from the cell.

-

Hydrolysis: The collected perfluorocyclohexanecarbonyl fluoride is carefully hydrolyzed by adding it to water or an aqueous base.

-

Purification: The crude this compound is then purified, typically by distillation or recrystallization, to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Hydrogen Fluoride: aHF serves as both the solvent and the fluorine source. Its use is critical as the presence of water would lead to undesired side reactions and corrosion.

-

Nickel Anodes: Nickel is used for the anodes because it forms a passive fluoride layer on its surface that is conductive and resistant to further corrosion under the harsh fluorinating conditions.

-

Low Temperature: Maintaining a low temperature is crucial for controlling the reaction rate, minimizing the degradation of the starting material and product, and ensuring the safety of the operation.

Physicochemical Properties

The unique structure of this compound gives rise to a distinct set of physicochemical properties that are of great interest to medicinal chemists.

| Property | Value | Source |

| Molecular Formula | C₇HF₁₁O₂ | [1][2] |

| Molecular Weight | 326.06 g/mol | [1][2] |

| Boiling Point | 168-170 °C | [7] |

| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | -4.82 ± 0.50 (Predicted) | [7] |

Applications in Drug Development

The incorporation of fluorinated motifs into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[8][9][10][11] The perfluorocyclohexyl group, as a bioisostere of other cyclic aliphatic or aromatic groups, offers a unique tool for drug design.

Modulating Physicochemical Properties for Improved Pharmacokinetics

-

Metabolic Stability: The exceptional strength of the C-F bond makes the perfluorocyclohexyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10] This can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles.

-

Lipophilicity and Solubility: While extensive fluorination often increases lipophilicity, the introduction of a polarized perfluorinated ring can, in some cases, enhance aqueous solubility.[8] The highly polarized nature of the all-cis-tetrafluorocyclohexyl motif, for instance, has been shown to improve the solubility of parent compounds.[8][11] This highlights the nuanced effect of fluorination, where the specific geometry and degree of fluorination can be tuned to achieve desired solubility profiles.

-

Conformational Control: The steric bulk of the perfluorocyclohexyl group can be used to lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity for a target receptor.

This compound as a Building Block

This compound can serve as a valuable building block in the synthesis of more complex drug candidates.[12][13][14][15][16] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the facile incorporation of the perfluorocyclohexyl motif into a lead molecule.

Sources

- 1. This compound | C7HF11O2 | CID 2776041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 374-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 4. carla-hd.de [carla-hd.de]

- 5. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid / Synthetic Communications, 2005 [sci-hub.ru]

- 8. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 16. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Characterization of Perfluorocyclohexanecarboxylic Acid

Introduction: Elucidating the Molecular Signature of a Complex Fluorinated Acid

Perfluorocyclohexanecarboxylic acid (PFCHA), with the chemical formula C₇HF₁₁O₂, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, featuring a saturated perfluorinated ring and a carboxylic acid functional group, imparts distinct chemical and physical properties. For researchers in materials science, environmental analysis, and drug development, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this molecular-level investigation.

This guide offers an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the spectral features, explain the rationale behind experimental choices, and provide actionable protocols for acquiring high-quality data. Our objective is to equip fellow scientists with the expertise to confidently identify and characterize this and similar complex fluorinated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For a compound like PFCHA, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PFCHA is deceptively simple, yet informative. It is expected to show two primary signals:

-

Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond. It typically appears as a broad singlet in the 10-12 ppm region.[1] The broadness is a result of hydrogen bonding and chemical exchange.

-

Ring Proton (-CHF-): The single proton on the perfluorinated cyclohexane ring is attached to a carbon also bearing a fluorine atom and adjacent to the carbon with the carboxylic acid group. Its chemical shift will be significantly downfield from typical alkane protons due to the strong deshielding effects of the surrounding electronegative fluorine atoms.

Experimental Protocol: ¹H NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O if analyzing the salt form). Deuterated solvents are used to avoid large solvent signals in the spectrum.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[2]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is usually sufficient.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (1.1%), signal averaging is often required to obtain a spectrum with a good signal-to-noise ratio.[3] A key feature will be the presence of C-F coupling.

Expected ¹³C NMR Spectral Features:

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C =O | 160 - 180 | Singlet or small triplet (²JCF) | The carbonyl carbon is significantly deshielded, though typically less so than in ketones or aldehydes.[1] |

| C -COOH | ~50 - 70 | Doublet of triplets (¹JCF, ²JCF) | The carbon bearing the carboxylic acid group is deshielded by the electronegative substituent. |

| C F₂ | 100 - 130 | Triplet (¹JCF) | Carbons bonded to fluorine are strongly deshielded and show large one-bond C-F coupling constants. |

| C HF | 90 - 120 | Doublet (¹JCF) | The presence of a single fluorine results in a doublet. |

Note: These are estimated ranges. Actual values can vary based on solvent and specific molecular geometry.

The large chemical shift range of ¹³C NMR (0-220 ppm) ensures that signals rarely overlap, making it easier to distinguish each unique carbon atom in the molecule.[4]

¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Compounds

¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of natural fluorine, making it as easy to detect as ¹H.[5] Its key advantage is the vast chemical shift range (approx. 800 ppm), which provides exquisite resolution and minimizes signal overlap.[5]

Expected ¹⁹F NMR Spectral Features:

The spectrum of PFCHA will be complex due to the multiple, distinct fluorine environments in the cyclohexane ring (e.g., axial vs. equatorial positions) and extensive F-F spin-spin coupling.

-

Chemical Shift Ranges: The signals are expected to fall within the typical ranges for fluorocycloalkanes.

-

Coupling: Complex multiplets are expected for each signal due to geminal (²JFF) and vicinal (³JFF) couplings with neighboring fluorine atoms. The analysis of these coupling patterns is critical for assigning specific signals to their positions on the ring.

Workflow for Spectroscopic Analysis

Caption: General workflow for the comprehensive spectroscopic analysis of PFCHA.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[7][8]

Characteristic IR Absorptions for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch | 2500 - 3300 | Very broad, strong | This signature band is characteristic of carboxylic acid dimers formed via intermolecular hydrogen bonding.[1] |

| C-H Stretch | ~2850 - 3000 | Sharp, weak to medium | From the single proton on the cyclohexane ring. This may be obscured by the broad O-H band. |

| C=O Stretch | 1700 - 1725 | Sharp, very strong | The carbonyl stretch is one of the most intense and reliable absorptions in the spectrum.[7] |

| C-F Stretches | 1000 - 1400 | Multiple, very strong | The C-F bonds give rise to a series of intense absorptions in the fingerprint region, confirming the perfluorinated nature of the molecule. |

| C-O Stretch | 1210 - 1320 | Medium to strong | Associated with the carboxylic acid group. |

| O-H Bend | ~1400-1440 & ~920 | Medium, broad | In-plane and out-of-plane bending vibrations of the hydroxyl group. |

The combination of the extremely broad O-H stretch, the sharp and intense C=O stretch, and the strong C-F absorptions provides a definitive IR fingerprint for a perfluorinated carboxylic acid.[9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray ionization (ESI) in negative mode is particularly well-suited for analyzing carboxylic acids, as they readily form [M-H]⁻ ions.[11]

Expected Mass Spectrum Data:

-

Molecular Formula: C₇HF₁₁O₂

-

Molecular Weight: 326.06 g/mol

-

Primary Ion (Negative ESI): The base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 325.

-

Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely reveal characteristic losses for a carboxylic acid.

-

Loss of CO₂: A neutral loss of 44 Da, resulting in a fragment ion [M-H-CO₂]⁻. This is a common fragmentation for carboxylates.

-

Decarbonylation: Previous studies on perfluorocarboxylic acids have shown that a key fragmentation pathway involves the elimination of CO, leading to the observation of acyl fluoride intermediates.[12]

-

C-C Bond Cleavage: Fragmentation of the perfluorinated ring can lead to a series of smaller fluorocarbon fragment ions.

-